molecular formula C11H12O4 B1602807 Methyl 2-(4-formylphenoxy)propanoate CAS No. 70129-95-2

Methyl 2-(4-formylphenoxy)propanoate

Cat. No. B1602807
CAS RN: 70129-95-2
M. Wt: 208.21 g/mol
InChI Key: XMSBEICDSVTRGX-UHFFFAOYSA-N
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Description

“Methyl 2-(4-formylphenoxy)propanoate” is a chemical compound with the CAS Number: 70129-95-2 . It has a molecular weight of 208.21 and its molecular formula is C11H12O4 . The compound is in the form of a liquid or low melting solid .


Molecular Structure Analysis

The InChI code for “Methyl 2-(4-formylphenoxy)propanoate” is 1S/C11H12O4/c1-8(11(13)14-2)15-10-5-3-9(7-12)4-6-10/h3-8H,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-(4-formylphenoxy)propanoate” is a liquid or low melting solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Chemical Synthesis and Properties

Methyl 2-(4-formylphenoxy)propanoate is involved in the synthesis of various chemical compounds. For instance, a study described the synthesis of α,α′‐heterobifunctionalized poly(ε‐caprolactones) and poly(methyl methacrylate)s containing clickable aldehyde and allyloxy functional groups using an initiator approach. These compounds are well-defined with confirmed functionalities, demonstrating the role of Methyl 2-(4-formylphenoxy)propanoate in advanced polymer chemistry (Sane et al., 2013).

Biological Activities

Methyl 2-(4-formylphenoxy)propanoate and related compounds have been studied for their potential biological activities. For example, derivatives of Danshensu, a compound structurally related to Methyl 2-(4-formylphenoxy)propanoate, have been synthesized and evaluated as anti-myocardial ischemia drug candidates. These compounds showed potent protective activities against hypoxia-induced cellular damage, highlighting the potential therapeutic applications of Methyl 2-(4-formylphenoxy)propanoate derivatives (Dong et al., 2009).

Herbicide Activity

A study on the physiological effects of a derivative of Methyl 2-(4-formylphenoxy)propanoate, specifically dichlofop-methyl, demonstrated its selective herbicide activity for wild oat control in wheat. This study provides insights into the mechanisms of action and the herbicidal effects of Methyl 2-(4-formylphenoxy)propanoate derivatives (Shimabukuro et al., 1978).

Environmental Analysis

Research on the determination of phenoxy herbicides in water samples, including derivatives of Methyl 2-(4-formylphenoxy)propanoate, utilized phase transfer microextraction with simultaneous derivatization for sensitive detection. This study highlights the environmental applications in monitoring and analyzing the presence of such compounds in water bodies (Nuhu et al., 2012).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 2-(4-formylphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(11(13)14-2)15-10-5-3-9(7-12)4-6-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSBEICDSVTRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597080
Record name Methyl 2-(4-formylphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-formylphenoxy)propanoate

CAS RN

70129-95-2
Record name Methyl 2-(4-formylphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-formylphenoxy)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

By the method of Example 1, Step H, 10.0 g (0.0819 mole) of 4-hydroxybenzaldehyde and 16.4 g (0.0983 mole) of methyl 2-bromopropionate were reacted in the presence of 13.6 g (0.0983 mole) of anhydrous potassium carbonate in N,N-dimethylformamide, yielding 12.2 g of methyl 2-(4-formylphenoxy)propionate as a yellow liquid. The NMR and IR spectra were consistent with the proposed structure.
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10 g
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16.4 g
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13.6 g
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Synthesis routes and methods II

Procedure details

A mixture consisting of 45 gm (0.37 mol) of 4-hydroxy-benzaldehyde, 111 gm (0.81 mol) of potassium carbonate, 89 ml (0.81 mol) of methyl 2-bromo-propionate and 300 ml of dimethylformanide was heated at 60° C. for 16 hours, while stirring. Thereafter, the reaction mixture was poured into 1 liter of water, and the aquous mixture was extracted with ether. The ethereal extract solution was washed with 1 N potassium hydroxide and then with water, dried and evaporated, leaving 55 gm of methyl 2-(4-formyl-phenoxy)-propionate as an oil, which was purified by passing it through a silicagel column with chloroform as the flow agent.
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45 g
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111 g
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89 mL
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1 L
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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